1-Azabicyclo[2.2.2]octan-2-imine
Description
The field of heterocyclic chemistry is vast and intricate, with nitrogen-containing bicyclic compounds holding a place of significant interest due to their prevalence in natural products and their utility in medicinal chemistry and materials science. Among these, the 1-azabicyclo[2.2.2]octane, or quinuclidine (B89598), framework serves as a rigid and structurally unique scaffold. This article focuses on a specific and lesser-explored derivative, 1-Azabicyclo[2.2.2]octan-2-imine, delving into its chemical context, the importance of its core structure, and the fundamental questions that drive its investigation.
Properties
CAS No. |
730241-45-9 |
|---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-2-imine |
InChI |
InChI=1S/C7H12N2/c8-7-5-6-1-3-9(7)4-2-6/h6,8H,1-5H2 |
InChI Key |
AFTCQRSLPPQCCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1CC2=N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Azabicyclo 2.2.2 Octan 2 Imine and Its Derivatives
De Novo Synthesis Approaches to the 1-Azabicyclo[2.2.2]octan-2-imine Core
The construction of the fundamental 1-azabicyclo[2.2.2]octane ring system, also known as the quinuclidine (B89598) core, is the initial challenge in the synthesis of this compound. Various strategies have been developed to assemble this bicyclic structure, often involving intramolecular reactions to form the characteristic bridged system.
Intramolecular Cyclization Strategies for the Bicyclic System
Intramolecular cyclization is a powerful tool for the formation of the 1-azabicyclo[2.2.2]octane core. These strategies typically involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the final ring of the bicyclic system.
One established method involves the Dieckmann condensation of a suitably substituted piperidine (B6355638) derivative. wikipedia.org For instance, the synthesis of 3-quinuclidone, a precursor to the quinuclidine skeleton, can be achieved via this intramolecular reaction. wikipedia.org Another approach utilizes the intramolecular dehydration of 4-(2-hydroxyethyl)piperidine vapor in the presence of a solid acidic catalyst, which has been shown to produce quinuclidine with high yields. sciengine.com
More complex strategies for constructing the 1-azabicyclo[2.2.2]octane core embedded within larger molecular frameworks, such as in the synthesis of sarpagine (B1680780) alkaloids, have employed intramolecular oxidative coupling between a ketone and a Weinreb amide. researchgate.net This method facilitates the assembly of the intricate polycyclic system containing the quinuclidine motif. researchgate.net Additionally, ring opening followed by an aminocyclization sequence has been utilized in the synthesis of 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane derivatives. acs.org
The table below summarizes key intramolecular cyclization strategies for the synthesis of the 1-azabicyclo[2.2.2]octane core.
| Starting Material | Key Reaction | Product | Reference |
| Substituted Piperidine Ester | Dieckmann Condensation | 3-Quinuclidone | wikipedia.org |
| 4-(2-hydroxyethyl)piperidine | Intramolecular Dehydration | Quinuclidine | sciengine.com |
| Ketone and Weinreb Amide | Intramolecular Oxidative Heterocoupling | Indole-fused 1-azabicyclo[2.2.2]octane | researchgate.net |
| Bromoalkyltetrahydropyran derivative | Ring Opening/Aminocyclization | 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane | acs.org |
Multi-Component and Cascade Reactions in Imine Synthesis
Multi-component and cascade reactions offer an efficient pathway to construct complex molecules like this compound derivatives in a single synthetic operation. These reactions are characterized by the formation of multiple chemical bonds in a sequential manner without the isolation of intermediates.
For the synthesis of spirocyclic derivatives containing the 1-azabicyclo[2.2.2]octane framework, multicomponent reactions involving 1,2-amino alcohols have been employed. smolecule.com Furthermore, metal-free domino annulation/Mannich reactions and transition metal-catalyzed cascade reactions provide alternative routes to such complex structures. smolecule.com An intramolecular [4+2]-cycloaddition/rearrangement cascade of an indolyl-substituted amidofuran has been a key step in the synthesis of an aza-tetracyclic substructure containing the ABCE-rings of the Strychnos alkaloid family, which includes a 1-azabicyclo[2.2.2]octane core. acs.org
The following table outlines examples of multi-component and cascade reactions used in the synthesis of complex imine-containing azabicyclic systems.
| Reaction Type | Key Reactants | Product Feature | Reference |
| Multicomponent Reaction | 1,2-amino alcohols | 2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one | smolecule.com |
| Domino Annulation/Mannich Reaction | Not specified | 2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one | smolecule.com |
| Transition Metal-Catalyzed Cascade | Not specified | 2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one | smolecule.com |
| Intramolecular [4+2]-cycloaddition/rearrangement cascade | Indolyl-substituted amidofuran | Aza-tetracyclic substructure with ABCE-rings of Strychnos alkaloids | acs.org |
Functionalization and Derivatization of Pre-existing Azabicyclic Scaffolds
Once the 1-azabicyclo[2.2.2]octane core is established, further modifications can be made to introduce the imine functionality and other substituents. This approach allows for the diversification of the basic scaffold to generate a library of related compounds.
Regioselective Functionalization at the Imine Carbon and Nitrogen
The regioselective functionalization of the imine group is crucial for creating diverse derivatives of this compound. The imine carbon and nitrogen atoms represent key points for chemical modification.
While direct regioselective functionalization of the parent this compound is not extensively detailed in the provided search results, related chemistries on similar systems provide insights. For instance, the synthesis of 2-iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one involves reactions where functional groups are introduced at positions that would correspond to the imine carbon and nitrogen. smolecule.com These reactions include oxidation, reduction, and substitution, utilizing reagents like formaldehyde (B43269) and aryl or alkyl propiolic acids. smolecule.com
Peripheral Substituent Modifications on the Quinuclidine Ring
Modification of the quinuclidine ring itself, at positions other than the imine functionality, is a common strategy to create a diverse range of analogues. These modifications can influence the steric and electronic properties of the molecule, which in turn can affect its biological activity.
The synthesis of various 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane derivatives showcases this approach. acs.org By starting with different precursors or employing various alkylating agents, a range of substituents can be introduced onto the quinuclidine ring system. acs.org
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of enantiomerically pure this compound analogues is of great interest, as the stereochemistry of a molecule often dictates its biological activity. Chiral synthesis strategies aim to control the formation of stereocenters within the molecule, leading to a single enantiomer or diastereomer.
A notable example is the chiral synthesis of (−)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one]. acs.org This synthesis utilized the attack of a dianion from a chiral ester on quinuclidin-3-one (B120416), followed by selective precipitation of the desired diastereomeric tertiary alcohol. acs.org Another approach to enantioselective synthesis involves the use of chiral imines derived from (+)- and (−)-2-hydroxy-3-pinanone in the synthesis of 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane derivatives, achieving high enantiomeric excess. acs.org
The following table highlights key aspects of stereoselective syntheses of chiral 1-azabicyclo[2.2.2]octane analogues.
| Target Molecule | Chiral Strategy | Key Step | Reference |
| (−)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] | Use of a chiral auxiliary | Attack of a dianion from (R)-HYTRA ester on quinuclidin-3-one | acs.org |
| 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane derivatives | Use of a chiral auxiliary | Utilization of imines derived from (+)- and (−)-2-hydroxy-3-pinanone | acs.org |
Enantioselective Catalytic Asymmetric Synthesis
The creation of chiral 1-azabicyclo[2.2.2]octane derivatives with high enantiopurity is crucial for their application in asymmetric catalysis and as pharmacologically active agents. A significant advancement in this area is the use of transition-metal catalysis.
One prominent method involves an iridium-catalyzed intramolecular allylic dearomatization reaction to construct quinuclidine derivatives. chinesechemsoc.orgscispace.com This approach has been successful in synthesizing a variety of indolenine-fused quinuclidine structures with excellent yields and stereoselectivity. chinesechemsoc.orgscispace.com The catalytic system, typically composed of [Ir(cod)Cl]2 and a chiral ligand such as the Feringa ligand, operates under mild conditions and is tolerant of a broad range of substrates. chinesechemsoc.orgscispace.com This method consistently produces derivatives in good to excellent yields, ranging from 68% to 96%, with outstanding enantioselectivity, often exceeding 99% enantiomeric excess (ee). chinesechemsoc.orgscispace.com
The versatility of the quinuclidine scaffold, particularly variants functionalized with a carboxylic acid, makes them privileged structures for a range of enantioselective transformations. The inherent rigidity of the 1-azabicyclo[2.2.2]octane core provides a well-defined chiral environment, which is essential for inducing asymmetry in reactions like Morita-Baylis-Hillman reactions and Sharpless dihydroxylations.
Table 1: Iridium-Catalyzed Asymmetric Synthesis of Quinuclidine Derivatives
| Catalyst System | Ligand | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| [Ir(cod)Cl]2 | Feringa Ligand | 68–96% | up to >20/1 | up to >99% | chinesechemsoc.orgscispace.com |
Diastereoselective Approaches
In addition to controlling enantioselectivity, directing diastereoselectivity is critical when multiple stereocenters are formed. Diastereoselective approaches often rely on substrate control or the use of specific reagents to favor the formation of one diastereomer over others.
The aforementioned iridium-catalyzed allylic dearomatization reaction also demonstrates excellent diastereocontrol, achieving diastereomeric ratios (dr) as high as >20/1. chinesechemsoc.orgscispace.com The stereochemical outcome is rationalized through density functional theory (DFT) calculations, which help in proposing a working model for the origin of the observed stereoselectivity. chinesechemsoc.org
Another effective diastereoselective strategy involves the 1,4-addition of nucleophiles to substituted cyclohexenones. For instance, the addition of nitromethane (B149229) to 5-trimethylsilyl-2-cyclohexenone has been reported to proceed in a highly diastereoselective manner, yielding an adduct with approximately 95% diastereopurity. clockss.org This adduct serves as a key intermediate in a synthetic route to the azabicyclo[2.2.2]octane framework. clockss.org
Furthermore, organocatalysis has been employed to achieve diastereoselectivity. The use of a chiral 2-azanorbornane-based amino alcohol in asymmetric Michael reactions of α-keto esters and nitroolefins resulted in good diastereomeric ratios of around 9:1, alongside good to excellent yields. pwr.edu.pl
Sustainable and Efficient Synthetic Protocols for this compound
Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient protocols that minimize waste, energy consumption, and the use of hazardous reagents. For the synthesis of the 1-azabicyclo[2.2.2]octane core, several strategies align with these principles.
One-pot, multi-component reactions are a hallmark of efficient synthesis. A notable example is the one-pot three-component [3+2]-cycloaddition of azomethine ylides, generated in situ, with various dipolarophiles. acs.org This method provides access to complex heterocyclic systems in a single step with high yields, sometimes up to 93%. acs.org Such procedures are inherently more efficient as they reduce the number of intermediate isolation and purification steps. acs.org
Another approach to enhance efficiency is the use of a solid acidic catalyst (CNM-3) for the direct intramolecular dehydration of 4-(2-hydroxyethyl) piperidine vapor. sciengine.com This gas-phase reaction produces quinuclidine with yields reaching up to 84.3%, offering a promising method for large-scale production due to the readily available starting material. sciengine.com One-step procedures, such as the synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones, further highlight the trend towards streamlining synthetic sequences for related bicyclic structures. nih.gov
Catalytic and Reagent-Efficient Methodologies
Catalytic methods are fundamental to sustainable and reagent-efficient synthesis, as they allow for transformations using sub-stoichiometric amounts of a catalyst that can be recycled, in principle. Transition-metal catalysis is a powerful tool for constructing the 1-azabicyclo[2.2.2]octane skeleton. acs.org
As discussed, iridium-catalyzed reactions provide an efficient route to chiral quinuclidine derivatives. chinesechemsoc.orgscispace.com Palladium-catalyzed intramolecular cyclizations have also been reported for the high-yield synthesis of related azabicyclic cores. rsc.org These transition-metal-catalyzed processes, including hydroamination, are highly atom-economical, directly adding an amine to an unfunctionalized feedstock. acs.org
Organocatalysis offers a metal-free alternative for the synthesis of these structures. Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are inexpensive, non-toxic, and effective for various organic transformations. eurjchem.com Organocatalyzed approaches using modified proline catalysts have been developed for the asymmetric construction of related isoquinuclidines and bicyclo[2.2.2]octanes with high enantioselectivity and diastereoselectivity. acs.org Chiral quinine-based phase-transfer catalysts have also been employed in asymmetric Michael additions to produce precursors for complex molecules. google.com
Reactivity and Mechanistic Investigations of 1 Azabicyclo 2.2.2 Octan 2 Imine
Nucleophilic and Electrophilic Reactivity Profiles at the Imine Center
The reactivity of the imine functional group in 1-azabicyclo[2.2.2]octan-2-imine is characterized by a duality, capable of acting as both a nucleophile and an electrophile. This behavior is largely dictated by the electronic nature of the reactants and the reaction conditions.
Addition Reactions Across the Carbon-Nitrogen Double Bond
The carbon-nitrogen double bond in this compound is susceptible to addition reactions. Nucleophilic attack can occur at the imine carbon, a characteristic reaction of imines. For instance, in related quinuclidinone systems, nucleophilic addition to the carbonyl group, a close analogue to the imine, proceeds with notable stereocontrol, often favoring attack from the more sterically hindered endo π-face. acs.org This suggests that the bicyclic framework exerts significant influence on the trajectory of incoming nucleophiles.
Protonation and Basicity Characteristics of the Imine Nitrogen
The imine nitrogen in the 1-azabicyclo[2.2.2]octane framework exhibits significant basicity. The gas-phase proton affinity of the related 1-azabicyclo[2.2.2]octan-2-one is considerably high, indicating a strong tendency to accept a proton. nih.gov This increased basicity is attributed to the localization of the nitrogen lone pair due to the strained ring system, which hinders resonance delocalization with the carbonyl group. nih.gov This enhanced basicity suggests that the imine nitrogen in this compound is a primary site for protonation and subsequent reactions.
Pericyclic and Cycloaddition Reactions Involving the Imine Moiety
The imine functionality of this compound can participate in pericyclic reactions, most notably cycloadditions, where it can act as a dienophile or a dipolarophile.
[2+X] Cycloadditions with Diverse Dienophiles/Dipolarophiles
The imine bond can undergo [4+2] cycloadditions, also known as aza-Diels-Alder reactions, where it acts as a dienophile. In these reactions, an in situ generated imine reacts with a diene to form a bicyclic nitrogen-containing heterocycle. walshmedicalmedia.com These reactions are often promoted by Lewis or Brønsted acids. walshmedicalmedia.com Furthermore, azomethine imines, which can be conceptually related to protonated or functionalized imines, are known to undergo [3+2] cycloadditions with dipolarophiles like maleimides to form complex spiropyrrolidine oxindoles. acs.org
Rearrangement Reactions and Isomerizations of the this compound Framework
The strained nature of the 1-azabicyclo[2.2.2]octane skeleton makes it susceptible to various rearrangement and isomerization reactions, often leading to the formation of different bicyclic or tricyclic systems.
Rearrangements such as the Beckmann rearrangement have been observed in related 2-azabicyclo[2.2.2]octanone systems, leading to the formation of diazabicyclo[3.2.2]nonanones. acs.org Additionally, fragmentation pathways, such as the McLafferty rearrangement, have been postulated for N-protonated 1-azabicyclo[2.2.2]octan-2-one upon collision-induced dissociation, resulting in the loss of vinyl alcohol. nih.govscispace.com The Schmidt reaction of 2-azabicyclo[2.2.2]octanones can also lead to ring expansion, yielding diazabicyclo[3.2.2]nonanones. acs.org
Transition Metal-Catalyzed Transformations of this compound
Transition metal catalysis offers a powerful tool for the functionalization and transformation of the 1-azabicyclo[2.2.2]octane framework. While direct transition metal-catalyzed reactions on this compound are not extensively documented, related systems demonstrate the potential for such transformations.
For instance, iridium-catalyzed intramolecular allylic dearomatization reactions have been successfully employed for the asymmetric construction of quinuclidine (B89598) derivatives. chinesechemsoc.org This highlights the potential for transition metals to catalyze complex transformations within this ring system. Furthermore, palladium-catalyzed oxidative amination of alkenes is a known method for forming enamines, which are structurally related to imines. acs.org
Cross-Coupling and C-H Functionalization Strategies
The direct functionalization of C-H bonds and cross-coupling reactions represent powerful tools in contemporary organic synthesis for the efficient construction of complex molecules. For cyclic imines, these strategies can enable the introduction of new substituents at positions adjacent to the nitrogen atom or at the imine carbon itself.
Recent advancements have demonstrated the feasibility of C-H functionalization on cyclic amines, often proceeding through an imine or iminium intermediate. nih.govsci-hub.se These methods typically involve the in situ generation of the imine from the corresponding amine, which is then trapped by a nucleophile. nih.govresearchgate.net An operationally simple one-pot procedure can generate functionalized products by a process involving intermolecular hydride transfer to form an imine intermediate, which is subsequently captured by an alkyl or aryl lithium compound. nih.gov This suggests that this compound, if stable enough to be isolated or if generated in situ, could be a viable electrophile for such transformations.
Furthermore, organophotoredox catalysis has emerged as a mild and efficient method for the cross-coupling of cyclic aldimines. nih.govrsc.org These reactions proceed via radical-mediated C-N bond formation and are tolerant of a wide range of functional groups. nih.gov This opens up the possibility for C(sp²)-N cross-dehydrogenative coupling of this compound with various amines.
The table below summarizes representative C-H functionalization and cross-coupling reactions of cyclic imines that serve as a model for the potential reactivity of this compound.
| Reaction Type | Cyclic Imine Substrate | Coupling Partner | Catalyst/Reagent | Product | Ref. |
| α-C–H Bond Functionalization | Pyrrolidine (via in situ imine) | Phenyllithium | n-BuLi, Benzophenone | 2-Phenylpyrrolidine | nih.gov |
| α-C–H Bond Functionalization | Piperidine (B6355638) (via in situ imine) | 2-Thienyllithium | n-BuLi, Benzophenone | 2-(Thiophen-2-yl)piperidine | nih.gov |
| C(sp²)-N Cross-Coupling | N-Sulfonyl-3,4-dihydroisoquinoline | Morpholine | Organic Photocatalyst | N-(1,2,3,4-Tetrahydroisoquinolin-1-yl)morpholine | nih.gov |
| C(sp²)-N Cross-Coupling | N-Sulfonyl-3,4-dihydro-β-carboline | Pyrrolidine | Organic Photocatalyst | 1-(Pyrrolidin-1-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | nih.gov |
Catalytic Hydrogenation and Reduction Pathways
The reduction of the C=N bond in imines to the corresponding amines is a fundamental transformation in organic synthesis. For a substrate like this compound, this would lead to the formation of 1-azabicyclo[2.2.2]octan-2-amine, a chiral diamine precursor. The hydrogenation of imines can be complicated by syn/anti isomerization and tautomerization to enamines. wikipedia.org
A variety of catalytic systems have been developed for the hydrogenation of imines, including those based on iridium, rhodium, and ruthenium. rsc.org Asymmetric transfer hydrogenation (ATH) has proven to be a particularly effective method for the enantioselective reduction of cyclic imines, yielding chiral amines with high enantiomeric excess. libretexts.org This strategy is of significant industrial relevance for the synthesis of pharmaceuticals.
The reduction of strained bicyclic systems containing a bridgehead double bond has also been investigated. For instance, the reduction of a strained bicyclic enamine with sodium borohydride (B1222165) proceeds via protonation to form an iminium intermediate, which is then attacked by the hydride. nih.gov This suggests that the reduction of this compound would likely proceed through a similar iminium ion intermediate upon activation by a Brønsted or Lewis acid.
The choice of reducing agent is also critical. While powerful hydrides like lithium aluminum hydride can reduce imines, milder reagents such as sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are often preferred, especially in reductive amination protocols where selectivity over a carbonyl group is required. masterorganicchemistry.com For the direct reduction of a pre-formed imine, NaBH₄ would likely be effective.
Below is a table detailing various catalytic systems and reagents used for the reduction of cyclic imines, which could be applicable to this compound.
| Substrate Type | Catalyst / Reducing Agent | Product Type | Key Features | Ref. |
| Cyclic Imines | [Ir(COD)Cl]₂ / (R,R)-f-SpiroPhos | Chiral Cyclic Amines | Additive-free, mild conditions | rsc.org |
| Cyclic Imines | RuCl₂[(S)-xyl-binap][(S)-daipen] | Chiral Cyclic Amines | Asymmetric transfer hydrogenation | libretexts.org |
| N-Aryl Imines | [Ir(COD)Cl]₂ / Josiphos Ligand | Chiral Amines | Industrial application, high turnover number | wikipedia.org |
| General Imines | Sodium Borohydride (NaBH₄) | Amines | Common, versatile reducing agent | masterorganicchemistry.com |
| General Imines | Sodium Cyanoborohydride (NaBH₃CN) | Amines | Selective reduction in the presence of aldehydes | masterorganicchemistry.com |
Spectroscopic Characterization and Computational Analysis of 1 Azabicyclo 2.2.2 Octan 2 Imine
Advanced Spectroscopic Techniques for Structural Elucidation
No specific experimental data has been found for the spectroscopic characterization of 1-Azabicyclo[2.2.2]octan-2-imine.
There are no published studies detailing the ¹H, ¹³C, or ¹⁵N NMR chemical shifts, coupling constants, or correlation spectra (such as COSY, HSQC, HMBC) for this compound. Such data would be essential for confirming the connectivity of the bicyclic framework and the stereochemistry around the imine group.
Detailed high-resolution mass spectrometry (HRMS) data, which would confirm the elemental composition (C₇H₁₁N₂), and fragmentation analysis studies, which would shed light on the molecule's stability and decomposition pathways under ionization, are not available. For the related but distinct compound 1-azabicyclo[2.2.2]octan-2-one, fragmentation has been studied, but this cannot be extrapolated to the imine.
No experimental Infrared (IR) or Raman spectra for this compound have been published. These analyses would be critical for identifying the characteristic C=N stretching frequency of the imine functional group, distinguishing it from the C=O stretch of the more commonly studied 2-quinuclidone.
Information regarding the UV-Visible absorption profile of this compound, which would describe its electronic transitions (e.g., n → π*), is absent from the scientific literature.
X-ray Crystallography for Solid-State Structural Determination
There is no evidence of a successful synthesis and isolation of a crystalline form of this compound suitable for X-ray diffraction analysis.
Without a crystal structure, crucial data on the solid-state molecular geometry, including bond lengths, bond angles, and torsional angles of the this compound molecule, remain undetermined. Such an analysis would be invaluable for understanding the degree of ring strain and the planarity of the imine group within the rigid bicyclic system.
Analysis of Conformational Preferences and Intermolecular Interactions
The rigid bicyclic framework of the 1-azabicyclo[2.2.2]octane core significantly limits the conformational freedom of this compound. researchgate.net However, the exocyclic imine group introduces possibilities for different spatial arrangements and intermolecular interactions. The nitrogen lone pair in the bicyclic system typically occupies an axial position, which is a key factor in its chemical reactivity. The presence of the imine functional group allows for the formation of hydrogen bonds, which can influence crystal packing in the solid state.
Computational modeling, particularly through conformational analysis, has been instrumental in understanding the three-dimensional arrangements of related azabicyclo[2.2.2]octane derivatives. ucl.ac.uk For instance, in a series of 2-azabicyclo[2.2.2]octane sulfonamides, a characteristic "U" shape conformation, where two aromatic rings form intramolecular stacking interactions, was identified as crucial for their biological activity. ucl.ac.uk This highlights the importance of non-covalent interactions in determining the preferred conformation. The study of various isomers, such as endo and exo forms, further reveals how subtle changes in stereochemistry can lead to different conformational preferences and, consequently, distinct biological effects. ucl.ac.uk
Quantum Chemical Calculations and Theoretical Insights into this compound
Quantum chemical calculations provide a powerful lens through which to examine the intricacies of this compound at the molecular level. These computational methods offer deep insights into the molecule's electronic structure, conformational landscape, and reaction mechanisms.
Electronic Structure, Bonding, and Reactivity Descriptors (e.g., Frontier Orbitals)
The electronic nature of this compound is central to its reactivity. The concept of frontier orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in understanding its interactions. The energy and distribution of these orbitals dictate the molecule's behavior as an electron donor or acceptor.
In related azabicyclic systems, charge-transfer phenomena are observed, indicating a shift in electron density upon electronic excitation. amazonaws.com This is a direct consequence of the arrangement and energies of the frontier orbitals. For instance, in paddlewheel dichromium(II,II) complexes with equatorial ligands derived from azabicyclic structures, the electronic influence of these ligands on the frontier orbitals is significant. chem960.com
Computational studies on similar bicyclic compounds have shown that properties like gas-phase basicity are nearly identical between cyclic and acyclic analogues, despite differences in structural rigidity upon protonation. amazonaws.com This suggests that the electronic environment around the nitrogen atom is a primary determinant of basicity.
Conformational Analysis and Potential Energy Surfaces
The exploration of the potential energy surface (PES) is crucial for identifying stable conformers and the energy barriers between them. For derivatives of 1-azabicyclo[2.2.2]octan-3-one oximes, conformational space searches have been performed by analyzing the complete PES. mdpi.com These analyses, often conducted in a multi-dimensional space defined by key torsional angles, help in determining the lowest-energy conformers. mdpi.com
For complex reactions involving azabicycles, computational analysis of multiple conformers of intermediates and products is essential. umich.edu The relative Gibbs free energies of the most stable conformers can elucidate why a particular reaction pathway is favored. umich.edu For example, in a chemodivergent domino reaction, the nucleophilic addition leading to one product was found to be energetically favored over a Michael addition pathway. umich.edu
Reaction Pathway Elucidation and Transition State Analysis
Understanding the mechanism of reactions involving this compound and related compounds necessitates the characterization of transition states. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier. ucsb.edu
Computational methods are employed to locate and analyze these transition states. For instance, in the Peterson olefination reaction of 2-substituted 1-azabicyclo[2.2.2]octan-3-ones, a four-membered ring transition state involving a lithium ion has been proposed to explain the observed stereoselectivity. researchgate.net Similarly, in a metal-free, six-step domino reaction that forms complex azabicycles, the reaction pathways and the favorability of one path over another were explained by computing the relative Gibbs free energies of the intermediates and products. umich.edu
The study of reaction mechanisms extends to various transformations. For example, the synthesis of nicotinic acetylcholine (B1216132) receptor ligands based on the 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane scaffold has been guided by an understanding of the underlying reaction pathways. acs.org
Prediction of Spectroscopic Parameters
Quantum chemical calculations are also valuable for predicting spectroscopic properties, which can then be compared with experimental data for validation. For instance, DFT calculations have been used to analyze the fluorescence excitation spectra of 1-azabicyclo[2.2.2]octane by calculating the equilibrium geometries and force fields of the ground and excited states. acs.org
Furthermore, methods like the GIAO (Gauge-Including Atomic Orbital) approach have been used to calculate NMR chemical shifts for derivatives of 1-azabicyclo[2.2.2]octane. researchgate.net By comparing the calculated shifts for different conformers with experimental solution and solid-state data, the most likely conformation in a given environment can be determined. researchgate.net This synergy between computational prediction and experimental observation is a powerful tool for structural elucidation.
Below is a table summarizing some of the predicted properties for a related compound, 1-Azabicyclo[2.2.2]octan-3-amine,2-[(2-methoxyphenyl)phenylmethyl]-N-(phenylmethyl)-.
| Property | Predicted Value |
| Density | 1.15 ± 0.1 g/cm³ |
| Boiling Point | 554.9 ± 45.0 °C |
| pKa | 9.34 ± 0.40 |
| Table of predicted properties for a related compound. Data sourced from chem960.com |
Applications of 1 Azabicyclo 2.2.2 Octan 2 Imine in Advanced Organic Synthesis and Catalysis
As a Chiral Building Block or Precursor for Stereoselective Synthesis
The inherent chirality and conformational rigidity of the 1-azabicyclo[2.2.2]octane framework make it an invaluable scaffold in stereoselective synthesis. Its derivatives are instrumental in constructing complex molecules with high levels of stereocontrol.
Enantiopure Intermediates for Complex Molecule Construction
The synthesis of enantiomerically pure 1-azabicyclo[2.2.2]octane derivatives is a key step in the production of various biologically active compounds. For instance, enantiopure 2-substituted 1-azabicyclo[2.2.2]octan-3-ones are crucial intermediates. A notable application is in the synthesis of Substance P antagonists, where the quinuclidine (B89598) skeleton forms the core structure. researchgate.net An efficient synthesis of a key precursor to these antagonists involves the dynamic kinetic resolution of a racemic 2-benzhydryl-1-azabicyclo[2.2.2]octan-3-one, yielding the (2S)-ketone with high enantiopurity (95% ee). researchgate.net This ketone then undergoes reductive amination to produce (2S,3S)-cis-2-benzhydryl-3-aminoquinuclidine, a vital intermediate, with preservation of the stereocenter at C2. researchgate.net
The versatility of the quinuclidine scaffold is further demonstrated by its use in preparing other complex molecules. For example, enantiopure quinuclidin-3-one (B120416) analogs with three stereogenic centers have been synthesized, showcasing the ability to control multiple stereocenters within this rigid framework. d-nb.info These building blocks are of significant interest due to their compact azabicyclic structure and potential for creating diverse and pharmacologically active compounds. d-nb.info
The following table summarizes key enantiopure intermediates derived from the 1-azabicyclo[2.2.2]octane scaffold and their applications.
| Enantiopure Intermediate | Application | Key Transformation | Ref. |
| (2S)-2-Benzhydryl-1-azabicyclo[2.2.2]octan-3-one | Synthesis of Substance P antagonists | Dynamic kinetic resolution | researchgate.net |
| (2S,3S)-cis-2-Benzhydryl-3-aminoquinuclidine | Advanced intermediate for drug antagonists | Reductive amination | researchgate.net |
| (1S,2R,4S)- and (1S,2S,4S)-2-Hydroxymethyl-1-azabicyclo[2.2.2]octan-5-one | Synthesis of chiral quinuclidinone analogs | Stereocontrolled nucleophilic addition | d-nb.info |
| (1S,2R,4S)-2-Bromomethyl-1-azabicyclo[2.2.2]octan-5-one | Precursor for chiral quinuclidinone analogs | SN2 displacement | d-nb.info |
Scaffold for Ligand Design in Asymmetric Catalysis
The rigid 1-azabicyclo[2.2.2]octane framework serves as an excellent scaffold for designing chiral ligands used in asymmetric catalysis. The defined spatial orientation of substituents on the quinuclidine ring allows for the creation of highly effective and selective catalysts. Quinuclidine derivatives have been employed as privileged structures in enantioselective transformations.
For example, chiral diamines and amino alcohols based on the quinuclidine skeleton have been developed and utilized as ligands in various metal-catalyzed asymmetric reactions. The conformational rigidity of the scaffold is crucial for transferring chiral information from the ligand to the catalytic center, thereby inducing high enantioselectivity in the products.
Furthermore, the synthesis of novel bridged bicyclic α-amino acid esters and their derivatives from naturally occurring quinuclidine alkaloids like quincorine (B1366806) and quincoridine (B8004383) highlights the utility of this scaffold in creating new classes of chiral ligands. d-nb.info These ligands have potential applications in a wide range of asymmetric catalytic transformations. The development of such ligands is critical for advancing atom economy in chemical reactions.
Role as an Organocatalyst or Pre-Catalyst
In addition to serving as chiral ligands in metal-catalyzed reactions, derivatives of 1-azabicyclo[2.2.2]octane can also function as organocatalysts, participating directly in chemical transformations without the need for a metal center.
Brønsted Base Catalysis in Organic Reactions
The nitrogen atom in the quinuclidine ring system imparts basic properties, allowing these compounds to act as Brønsted bases. In the context of organocatalysis, chiral quinuclidine derivatives can function as chiral Brønsted bases, promoting reactions in an enantioselective manner. thieme-connect.com
One area where this is particularly relevant is in reactions involving the formation of iminium ions. While the focus is often on the acidic co-catalyst, the chiral base can play a crucial role in controlling the stereochemical outcome. For instance, in Povarov reactions, a chiral urea (B33335) can cooperate with a strong Brønsted acid to induce high enantioselectivity in cycloadditions involving protio-iminium ions. nih.gov This cooperative catalysis relies on a network of non-covalent interactions between the catalyst, the protonated substrate, and the counteranion. nih.gov
Enamine/Iminium Ion Catalysis
Enamine and iminium ion catalysis are powerful strategies in organocatalysis for the functionalization of carbonyl compounds. nobelprize.orgnih.gov Chiral amines, including derivatives of 1-azabicyclo[2.2.2]octane, can react with aldehydes or ketones to form nucleophilic enamines or electrophilic iminium ions. nobelprize.orgnih.gov
Enamine Catalysis : In this mode, the chiral amine catalyst converts a carbonyl compound into a more nucleophilic enamine intermediate, which can then react with an electrophile. nobelprize.org The chirality of the amine catalyst dictates the stereochemical outcome of the reaction.
Iminium Ion Catalysis : Conversely, the reaction of a chiral amine with an α,β-unsaturated carbonyl compound generates an iminium ion, which lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. nih.gov
While proline and its derivatives are the most well-known catalysts for these transformations, the rigid scaffold of quinuclidine offers a unique platform for developing new organocatalysts with potentially different reactivity and selectivity profiles. The constrained nature of the bicyclic system can enforce a specific conformation in the enamine or iminium ion intermediate, leading to high levels of stereocontrol. thieme-connect.com
As a Privileged Scaffold for the Discovery of Novel Reactivity
The unique structural and electronic properties of the 1-azabicyclo[2.2.2]octane framework make it a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets and can serve as a starting point for the development of new bioactive compounds and novel chemical reactions. acs.org
The rigid, cage-like structure of quinuclidine derivatives provides a predictable platform for studying reaction mechanisms and exploring new reactivity patterns. For instance, the synthesis of isoquinuclidines (2-azabicyclo[2.2.2]octanes) through aza-Diels-Alder reactions of cyclic 2-amidodienes highlights the use of this scaffold in developing new cycloaddition strategies. acs.org The stereochemical outcome of these reactions can be highly controlled, providing access to optically enriched bicyclic systems. acs.org
Furthermore, the development of synthetic routes to novel bicyclic α-amino acids based on the quinuclidine scaffold opens up new avenues for creating constrained peptides and peptidomimetics with unique conformational properties. nih.govacs.org These constrained amino acids are valuable tools in medicinal chemistry and materials science. nih.gov
The following table provides examples of how the 1-azabicyclo[2.2.2]octane scaffold has been utilized to discover novel reactivity.
| Reaction Type | Key Feature | Outcome | Ref. |
| Aza-Diels-Alder Cycloaddition | Use of chiral cyclic 2-amidodienes | Stereoselective synthesis of optically enriched isoquinuclidines | acs.org |
| Intramolecular Hetero-Diels-Alder Reaction | Trifluoroacetic acid catalysis of 4-alkenyl-substituted N-silyl-1,4-dihydropyridines | Access to tricyclic imines with a 2-azabicyclo[2.2.2]octane scaffold | thieme-connect.com |
| Iridium-Catalyzed Intramolecular Allylic Dearomatization | Asymmetric construction of quinuclidine derivatives | High yields, diastereoselectivity, and enantioselectivity | chinesechemsoc.org |
Future Perspectives and Emerging Research Directions in 1 Azabicyclo 2.2.2 Octan 2 Imine Chemistry
Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies
The synthesis of the 1-azabicyclo[2.2.2]octan-2-one, the corresponding lactam, is known to be challenging due to the high degree of ring strain associated with the twisted (non-planar) amide bond. It is anticipated that the synthesis of the corresponding imine will present similar, if not greater, challenges. Future research will likely focus on moving beyond traditional multi-step sequences to more elegant and efficient unconventional pathways.
Key areas of exploration may include:
Novel Cyclization Strategies: Developing new intramolecular cyclization reactions that can forge the strained bicyclic imine core in a single step. This could involve radical cyclizations or transition-metal-catalyzed processes designed to overcome the high activation barriers.
Direct Conversion from Lactam: Investigating efficient methods for the direct conversion of 1-azabicyclo[2.2.2]octan-2-one to the target imine. This might involve the use of novel dehydrating agents or activating groups that facilitate the transformation under mild conditions.
Sustainable Methodologies: A significant future direction will be the development of greener synthetic routes. This includes the use of solid acid catalysts for key transformations, similar to methods developed for the parent 1-azabicyclo[2.2.2]octane (quinuclidine) which can be synthesized via intramolecular dehydration over a solid catalyst. sciengine.com The use of flow chemistry could also offer a sustainable and scalable approach to handling potentially unstable intermediates.
| Potential Synthetic Approach | Description | Potential Advantages |
| Intramolecular Hetero-Diels-Alder | Cycloaddition of a carefully designed acyclic precursor containing an imine and a diene moiety. | High stereocontrol, potential for one-pot synthesis. |
| Direct Lactam Amination/Dehydration | Transformation of 1-azabicyclo[2.2.2]octan-2-one using aminating agents followed by dehydration. | Utilizes a known, albeit strained, precursor. |
| Photochemical Ring Contraction/Closure | Using light-induced reactions to form the strained bicyclic system from a larger, more flexible precursor. | Access to otherwise inaccessible high-energy structures. researchgate.net |
Discovery of Novel Reactivity and Catalytic Applications
The inherent strain in the 1-azabicyclo[2.2.2]octan-2-imine framework is predicted to endow it with unique reactivity. The non-planarity of the C=N double bond, forced by the bicyclic structure, makes it a high-energy, reactive species.
Future research is expected to uncover novel transformations and applications:
Strained Synthon Chemistry: The molecule could serve as a precursor to a variety of functionalized quinuclidine (B89598) derivatives through controlled ring-opening reactions. The release of ring strain would provide a strong thermodynamic driving force for such transformations.
Nucleophilic Catalysis: The parent compound, 1-azabicyclo[2.2.2]octane, is an effective nucleophilic catalyst. jst.go.jp The imine derivative, with its available nitrogen lone pair, could exhibit unique catalytic activity, potentially in asymmetric synthesis where the chiral scaffold can influence stereochemical outcomes.
Ligand Development: The rigid structure of the quinuclidine core is a desirable feature in ligand design for coordination chemistry and catalysis. nih.govacs.org The imine functionality provides an additional coordination site, opening possibilities for the development of novel bidentate ligands for transition metals.
| Potential Application | Underlying Principle | Research Goal |
| Ring-Opening Polymerization | The high ring strain could be harnessed to drive polymerization upon initiation. | Synthesis of novel nitrogen-containing polymers with rigid backbone segments. |
| Asymmetric Catalysis | Use as a chiral base or nucleophilic catalyst in stereoselective reactions. | Development of new catalytic systems for enantioselective synthesis. |
| Bioisosteric Replacement | The strained imine could act as a bioisostere for other functional groups in medicinal chemistry. nih.gov | Design of novel bioactive molecules with improved properties. |
Development of Advanced Computational Models for Predictive Chemistry
Given the challenges in synthesizing and handling this likely reactive molecule, computational chemistry will be an indispensable tool for understanding its properties and predicting its behavior. Advanced computational models can provide insights that guide experimental work, saving time and resources.
Key areas for computational investigation include:
Structural and Electronic Analysis: Density Functional Theory (DFT) and other high-level calculations will be crucial to accurately model the geometry of the twisted imine bond and understand its electronic structure. nih.gov Computational studies on the related 1-azabicyclo[2.2.2]octan-2-one N-oxide have highlighted the unusual nature of the fully orthogonal amide linkage, which lacks resonance energy, and similar effects are expected for the imine. nih.gov
Reaction Pathway Prediction: Computational modeling can be used to map out the energy landscapes of potential synthetic routes and subsequent reactions. This can help identify the most promising reaction conditions and predict the formation of byproducts. researchgate.net
Spectroscopic Prediction: Calculating NMR, IR, and UV spectra will be vital for the characterization of this novel compound once it is synthesized. nih.gov This is particularly important for distinguishing it from potential isomers or rearrangement products.
| Computational Method | Target Property/Prediction | Significance |
| DFT (e.g., B3LYP) | Ground state geometry, bond angles/lengths, electronic distribution, N-protonation vs. C-protonation sites. nih.gov | Understanding the fundamental structure and reactivity due to strain. |
| Ab Initio (e.g., QCISD(T)) | Accurate bond dissociation enthalpies, reaction barriers. nih.gov | Predicting kinetic stability and reaction pathways. |
| Molecular Dynamics (MD) | Conformational dynamics, solvent effects. | Simulating behavior in solution to guide experimental conditions. |
Integration into Automated Synthesis and High-Throughput Experimentation
The exploration of a new chemical entity like this compound can be significantly accelerated by modern automation technologies. Automated synthesis and high-throughput experimentation (HTE) platforms allow for the rapid exploration of reaction conditions and the screening of derivatives for desired properties. acs.org
Future directions in this area will likely involve:
Automated Reaction Optimization: Employing robotic platforms to systematically vary reactants, catalysts, solvents, and temperatures to quickly identify optimal conditions for the synthesis of the target imine and its derivatives.
High-Throughput Screening for Catalysis: Once a synthetic route is established, libraries of derivatives could be generated and rapidly screened for catalytic activity in a wide range of chemical transformations.
Lead-Oriented Synthesis: Integrating the synthesis of this compound-based scaffolds into automated workflows for lead-oriented synthesis, aiming to produce libraries of structurally diverse, three-dimensional molecules for biological screening. whiterose.ac.uk This approach has been successfully used to screen related bicyclic compounds for antiprotozoal activity. researchgate.net
This integrated approach will be key to unlocking the full potential of this compound chemistry, accelerating the pace of discovery from fundamental synthesis to practical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-azabicyclo[2.2.2]octan-2-imine, and how can reaction parameters be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of amine precursors or reductive amination. For example, analogous bicyclic systems (e.g., quinuclidine derivatives) are synthesized via nucleophilic substitution or ring-closing reactions using reagents like 1-bromo-2-chloroethane and organic bases (e.g., lithium diisopropylamide) . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates .
- Catalysts : Transition-metal catalysts (e.g., Pd/C) improve yields in hydrogenation steps.
- Step-wise monitoring : Use TLC or HPLC to track intermediates and adjust stoichiometry.
- Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | LiAlH₄, THF, reflux | 65–70 | |
| Purification | Column chromatography (SiO₂) | >95% purity |
Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify key resonances (e.g., imine protons at δ 7.5–8.5 ppm and bicyclic CH₂ groups at δ 2.0–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₁N₂ at m/z 123.0922) .
- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline derivatives .
Advanced Research Questions
Q. How do substituents on the bicyclic framework influence the biological activity of this compound derivatives?
- Methodological Answer : Modifications at the imine nitrogen or bridgehead positions alter electronic and steric profiles. For example:
- Electron-withdrawing groups (e.g., -F, -Cl) enhance receptor binding affinity in nicotinic acetylcholine receptor (nAChR) agonists .
- Bulkier substituents (e.g., aryl groups) reduce enzymatic degradation in vivo .
- Data Table :
| Derivative | Substituent | Biological Target | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 2-Fluorophenyl | -F | α7 nAChR | 12.5 | |
| 4-Methylpiperazinyl | -N(CH₃)₂ | mAChR | 8.2 |
Q. What mechanistic insights explain solvent effects on the stability of this compound in catalytic reactions?
- Methodological Answer : Solvent polarity and proticity impact imine stability:
- Aprotic solvents (e.g., THF, DCM) stabilize the imine group by reducing hydrolysis .
- Protic solvents (e.g., H₂O, MeOH) accelerate degradation via nucleophilic attack on the C=N bond. Kinetic studies (UV-Vis monitoring) show a half-life of 48 hours in THF vs. <2 hours in H₂O .
Q. How can computational modeling predict the binding modes of this compound to neurological targets?
- Methodological Answer :
- Docking simulations (AutoDock Vina) model interactions with nAChR or mAChR binding pockets. Key residues (e.g., Trp86 in α7 nAChR) form π-π interactions with the bicyclic core .
- MD Simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .
Contradictions in Evidence
- Synthetic Routes : proposes LiAlH₄ for cyclization, while suggests reductive amination with NaBH₃CN. These represent alternative pathways requiring empirical validation for specific substrates.
- Biological Targets : Derivatives in show anticholinergic activity (mAChR), whereas highlights α7 nAChR agonism. This divergence underscores the scaffold's versatility across receptor subtypes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
